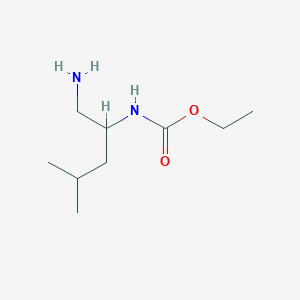![molecular formula C12H17NO2 B1453590 4-[(Oxan-4-yloxy)methyl]aniline CAS No. 1249106-89-5](/img/structure/B1453590.png)
4-[(Oxan-4-yloxy)methyl]aniline
Übersicht
Beschreibung
“4-[(Oxan-4-yloxy)methyl]aniline” is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is also known as "3-methyl-4-(oxan-4-yloxy)aniline" .
Molecular Structure Analysis
The InChI code for “4-[(Oxan-4-yloxy)methyl]aniline” is1S/C12H17NO2/c1-9-8-10 (13)2-3-12 (9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3 . This indicates that the molecule consists of a benzene ring with an amine group and an oxan-4-yloxy methyl group attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Oxan-4-yloxy)methyl]aniline” are not fully detailed in the search results. It is known to be an oil at room temperature . More specific properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Application in Azobenzene Formation
- Efficient Preparation for Azobenzene Synthesis : Researchers have optimized the oxidation of anilines to produce nitrosoarenes, which are pivotal in synthesizing azobenzenes. They discovered that using Oxone in a biphasic system was more efficient than other methods, leading to the preparation of useful nitrosoarenes for the synthesis of azo compounds in high yield and purity (Priewisch & Rück-Braun, 2005).
2. Structural and Spectral Analysis for Biological Applications
- Structural and Spectral Analyses : A study focusing on 4-Methyl-(2-nitrobenzylidene)aniline (MNBA) delved into its structural and spectral properties to understand its biological applications. Docking studies suggested antibacterial activity, and the molecule's stability, charge delocalization, and transfer interactions were examined for structural analysis. The molecule's supramolecular assembly was mediated by C-H···O hydrogen bonds and nitro···π(arene) interactions (Mini, Beaula, Muthuraja, & Jothy, 2020).
3. Photocatalytic Degradation of Pollutants
- Combined Photolysis and Ozonation : Aniline, used in this study as a representative of aromatic amines, showed high reactivity towards ozone, indicating that it can be effectively used in photocatalytic degradation processes for treating aqueous effluents containing organic pollutants. The research highlighted the combined effect of neat photolysis and ozonation in pollutant degradation (Orge, Faria, & Pereira, 2015).
Safety And Hazards
“4-[(Oxan-4-yloxy)methyl]aniline” is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-(oxan-4-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQQGFYTNRVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Oxan-4-yloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




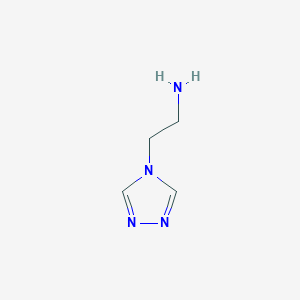
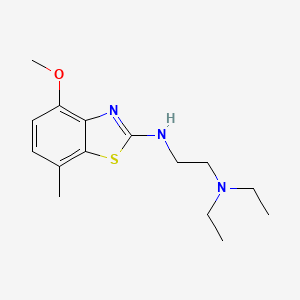

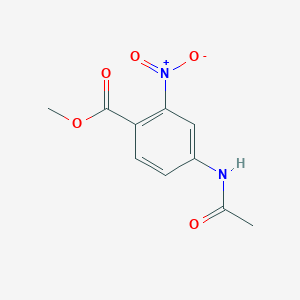
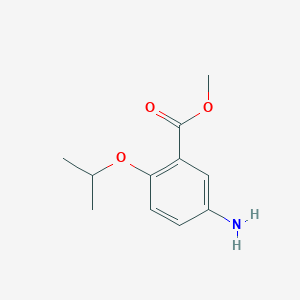

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)
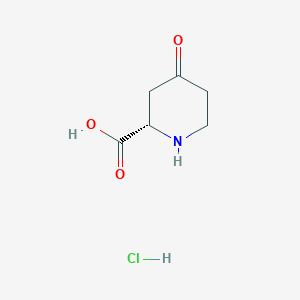
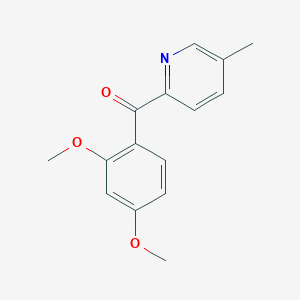
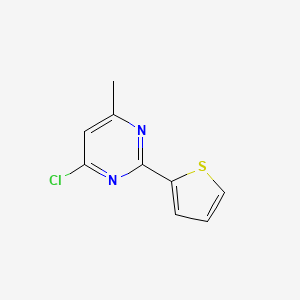
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
